(3-Methylpentyl)amine
Overview
Description
Mechanism of Action
Target of Action
(3-Methylpentyl)amine, also known as 3-methylpentan-1-amine, is a type of amine compoundAmines in general are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
For instance, they can act as bases, accepting protons and forming ammonium ions . They can also undergo reactions with acids to form amides .
Biochemical Pathways
For example, biogenic amines, which are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones, play crucial roles in various physiological functions .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the reactivity and stability of amines .
Biochemical Analysis
Biochemical Properties
They can form bonds such as ionic bonding, hydrogen bonding, disulfide linkages, and dispersion forces, which determine the shape and stability of the folded protein .
Cellular Effects
Amines are known to play crucial roles in cellular proliferation and are detected at higher concentrations in most tumor tissues, compared to normal tissues . They are involved in biological mechanisms such as DNA replication, RNA transcription, protein synthesis, and post-translational modification .
Molecular Mechanism
The most important difference between the basicity of amines and the nucleophilicity of amines is the sensitivity of nucleophilicity to steric effects .
Metabolic Pathways
The specific metabolic pathways involving (3-Methylpentyl)amine are not well-documented. Amines are involved in various metabolic processes. For instance, they are involved in the decarboxylation of amino acids or amination and transamination of aldehydes and ketones during standard metabolic processes .
Transport and Distribution
Drug distribution in general is influenced by factors such as blood perfusion, tissue binding (e.g., due to lipid content), regional pH, and permeability of cell membranes .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methylpentyl)amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 3-methylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: Direct alkylation of ammonia with 3-methylpentyl halides can produce this compound. This method requires careful control of reaction conditions to avoid over-alkylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Methylpentyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reactions: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of 3-methylpentanenitrile or 3-methylpentanamide.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or sulfonylated derivatives.
Scientific Research Applications
(3-Methylpentyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
1-Pentanamine: A primary amine with a similar structure but without the methyl group at the third carbon.
2-Methylbutylamine: Another primary amine with a different carbon chain arrangement.
3-Methylbutylamine: Similar structure but with a shorter carbon chain.
Uniqueness: (3-Methylpentyl)amine is unique due to the presence of the methyl group at the third carbon, which influences its chemical reactivity and physical properties. This structural feature can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other primary amines.
Properties
IUPAC Name |
3-methylpentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAUIBFZZUVOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388888 | |
Record name | (3-Methylpentyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42245-37-4 | |
Record name | (3-Methylpentyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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